methyl (1R,2S,5S)-3-((S)-2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
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Overview
Description
Methyl (1R,2S,5S)-3-((S)-2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[310]hexane-2-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2S,5S)-3-((S)-2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate can be achieved through parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate . This method allows for the efficient synthesis of both enantiomers of the compound. The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired stereochemistry.
Industrial Production Methods
the principles of parallel kinetic resolution and the use of flow microreactor systems for the synthesis of similar compounds suggest that scalable and sustainable methods could be developed .
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2S,5S)-3-((S)-2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Methyl (1R,2S,5S)-3-((S)-2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl (1R,2S,5S)-3-((S)-2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into particular binding sites, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1S,2R,5R)-3-((S)-2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
- Methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate
Uniqueness
Methyl (1R,2S,5S)-3-((S)-2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is unique due to its specific stereochemistry and bicyclic structure. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C15H26N2O3 |
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Molecular Weight |
282.38 g/mol |
IUPAC Name |
methyl (1R,2S,5S)-3-[(2S)-2-amino-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C15H26N2O3/c1-14(2,3)11(16)12(18)17-7-8-9(15(8,4)5)10(17)13(19)20-6/h8-11H,7,16H2,1-6H3/t8-,9-,10-,11+/m0/s1 |
InChI Key |
WUVFBJQCJGPLJV-XWLWVQCSSA-N |
Isomeric SMILES |
CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)N)C(=O)OC)C |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)N)C(=O)OC)C |
Origin of Product |
United States |
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